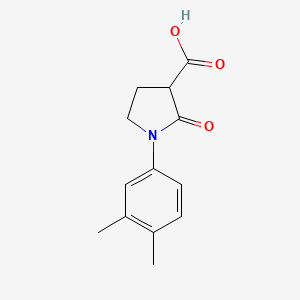

1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid

Description

1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS: 63674-65-7) is a pyrrolidine-based carboxylic acid derivative featuring a 3,4-dimethylphenyl substituent at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The compound’s structure combines a saturated five-membered pyrrolidine ring with a ketone group at position 2 and a carboxylic acid at position 2.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12(14)15)13(16)17/h3-4,7,11H,5-6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTJOZZZMUUAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCC(C2=O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent, especially against multidrug-resistant pathogens. The need for novel antimicrobial candidates is critical due to the increasing resistance observed in Gram-positive bacteria and certain fungi.

Study Insights

- A study investigated derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which showed promising antimicrobial activity against strains such as Staphylococcus aureus and Acinetobacter baumannii. The derivatives exhibited structure-dependent activity, indicating that modifications to the core structure can enhance efficacy against resistant strains .

- The compound's effectiveness was assessed using the broth microdilution technique, with results indicating varying minimum inhibitory concentrations (MIC) for different derivatives. For instance, one derivative demonstrated an MIC of 64 µg/mL against methicillin-resistant strains .

Table: Antimicrobial Activity of Derivatives

| Compound Derivative | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus (MRSA) | 64 |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Acinetobacter baumannii (NDM-1) | 128 |

Anticancer Applications

The anticancer properties of 1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid derivatives have also been explored. These compounds have shown cytotoxic effects in various cancer cell lines, suggesting their potential as therapeutic agents.

Research Findings

- In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human lung cancer cell lines (A549) and breast cancer cell lines (MCF7). The cytotoxic effects were evaluated using the MTT assay, revealing that modifications to the aryl substituents can influence activity levels .

Table: Cytotoxicity of Compounds on Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Dispirooxindole derivative | A549 (Lung) | 10 |

| Dispirooxindole derivative | MCF7 (Breast) | 15 |

Modulation of Thrombopoietin Receptor

Another significant application of this compound is its role as an agonist for the thrombopoietin (TPO) receptor. This function is particularly relevant in enhancing platelet production and treating conditions like thrombocytopenia.

Patent Insights

- The bis-(monoethanolamine) salt form of the compound has been identified as having improved solubility and bioavailability compared to its free acid form. This enhancement facilitates its use in pharmaceutical formulations aimed at increasing platelet counts in patients suffering from low platelet levels .

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Derivatives

- Synthesis: Prepared via cyclopropane-1,1-dicarboxylate and 3-chloro-4-fluoroaniline, yielding 65% . Key Difference: Halogens enhance electrophilicity and may improve binding to targets like enzymes or receptors, compared to the electron-donating methyl groups in the target compound.

- 2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 1267413-08-0): Substituents: Dichlorophenyl (strong electron-withdrawing) and methyl groups. Molecular Weight: 288.13 g/mol (higher due to Cl atoms) .

Hydroxy and Methoxy Derivatives

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid :

(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 1071536-21-4):

Positional Isomerism and Heterocyclic Variations

2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 1266973-95-8):

- 1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1001413-01-9): Heterocycle: Pyridine ring instead of pyrrolidine.

Physicochemical and Pharmacokinetic Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 3,4-Dimethylphenyl | 233.26 | High lipophilicity (methyl groups) |

| 1-(3-Chloro-4-fluorophenyl) derivative | 3-Cl, 4-F | ~265 (estimated) | Enhanced electrophilicity |

| 2-(3,4-Dichlorophenyl)-1-methyl | 3,4-Cl, 1-methyl | 288.13 | High polarity, halogen bonding potential |

| 1-(2-Hydroxyphenyl) derivative | 2-OH | ~219 (estimated) | Improved solubility, H-bond donor |

Biological Activity

1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential therapeutic properties, supported by various studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.26 g/mol

- Structure : The compound features a pyrrolidine ring with a carboxylic acid functional group and a dimethyl-substituted phenyl group, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains, particularly Gram-positive pathogens. A study highlighted its structure-dependent antimicrobial activity against multidrug-resistant pathogens, indicating its potential as a novel antimicrobial agent in the face of increasing resistance among common pathogens .

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound may also possess anti-inflammatory effects. Preliminary studies suggest it could reduce inflammation in biological systems, making it a candidate for further pharmacological studies aimed at treating inflammatory conditions.

The biological effects of this compound are believed to result from interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, leading to various biological outcomes. Detailed studies are necessary to elucidate the precise pathways involved in its action .

Table 1: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Potentially reduces inflammation | |

| Enzyme Inhibition | May inhibit specific enzymes |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Contains a ketone group at position 5 | Different reactivity profile due to ketone |

| 1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | Substituted phenyl group | Variation in biological activity |

| 1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | Chlorine substitution on the phenyl ring | Potentially different pharmacokinetics |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial activity of this compound was evaluated against several strains of resistant bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a new therapeutic agent against resistant infections .

Case Study 2: Anti-inflammatory Potential

A study investigating the anti-inflammatory effects of the compound involved in vitro assays using human cell lines exposed to inflammatory cytokines. The results suggested that treatment with the compound significantly reduced cytokine levels compared to untreated controls, supporting its potential use in managing inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid?

The synthesis typically involves condensation of substituted aniline derivatives (e.g., 3,4-dimethylaniline) with dicarboxylic acid precursors, followed by cyclization. For instance, analogous methods for related compounds use itaconic acid and substituted aniline derivatives under reflux in aqueous or organic solvents to form the pyrrolidine backbone . Another approach employs hydrazide intermediates reacted with succinic anhydride in refluxing p-xylene, followed by recrystallization for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H and 13C NMR to confirm substituent positions and the pyrrolidone ring structure.

- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for accurate mass determination).

- Infrared spectroscopy (IR) to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups. For structurally similar compounds, these methods have been used to resolve regiochemistry and purity .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates. Recrystallization from ethanol or ethyl acetate is commonly employed to enhance purity, as demonstrated in protocols for related pyrrolidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency?

- Catalyst selection : Palladium or copper catalysts enhance cyclization kinetics in heterocyclic systems, though solvent compatibility must be tested .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in non-polar environments .

- Temperature control : Reflux durations (5–7 hours) balance yield and decomposition risks. Microwave-assisted synthesis may reduce reaction times .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity).

- Structural analogs : Compare activity across derivatives with modified substituents (e.g., fluorophenyl vs. chlorophenyl groups) to identify pharmacophores .

- Computational modeling : Use docking studies to predict target interactions (e.g., enzyme active sites) and validate with in vitro assays .

Q. How can stereochemical challenges in synthesis be addressed?

- Chiral resolution : Use chiral HPLC columns or enzymatic resolution to separate enantiomers.

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., L-proline derivatives) during cyclization. For example, (3R)-configured pyrrolidine derivatives were synthesized using stereochemically controlled intermediates, confirmed by X-ray crystallography .

Q. What methodologies are used to analyze stability under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C).

- LC-MS monitoring : Track degradation products (e.g., hydrolysis of the pyrrolidone ring or decarboxylation). Stability profiles for similar carboxylic acid derivatives have shown pH-dependent decomposition pathways .

Notes

- Avoid industrial-scale methods (e.g., batch reactors) unless directly relevant to lab-scale optimization.

- For biological studies, prioritize peer-reviewed pharmacological data over preliminary screening results.

- Cross-reference synthetic protocols with safety data (e.g., handling of anhydrides or toxic solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.